N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its constituent moieties. The parent structure is a triazolo[1,5-a]pyrimidine ring system substituted at position 7 with a piperidin-4-amine group. This piperidine moiety is further functionalized at position 1 with a 5,6,7,8-tetrahydroquinazolin-4-yl group. A methyl substituent at position 5 of the triazolo-pyrimidine core completes the molecular framework.
Structural Breakdown :
- Triazolo-pyrimidine core : A bicyclic system comprising a pyrimidine ring (six-membered, two nitrogens) fused with a triazole ring (five-membered, three nitrogens).
- 5-Methyl substituent : A methyl group (-CH₃) at position 5 of the triazolo-pyrimidine.
- Piperidin-4-amine linkage : A piperidine ring (six-membered, one nitrogen) with an amine group (-NH₂) at position 4, connected to the triazolo-pyrimidine at position 7.
- Tetrahydroquinazoline substituent : A partially saturated quinazoline ring (two fused six-membered rings with two nitrogens) attached to the piperidine at position 1.
The compound’s structural complexity is reflected in its SMILES notation :
CC1=NC2=NC(=NN2C(=C1)C3=CC=CC=C3)N
This notation encodes the triazolo-pyrimidine core, methyl group, piperidine linkage, and tetrahydroquinazoline substituent.
Table 1: Key Identifiers
Alternative Naming Conventions in Heterocyclic Chemistry
In heterocyclic chemistry, non-IUPAC nomenclature often simplifies complex structures. For this compound, alternative designations include:
- Functional group-based names : Emphasizing the piperidin-4-amine and tetrahydroquinazoline substituents, e.g., "7-(piperidin-4-ylamino)-5-methyl-triazolo[1,5-a]pyrimidine-1-tetrahydroquinazoline."
- Trivial names : Analogous to related compounds like Desdiethyltrapidil (5-methyl-triazolo[1,5-a]pyrimidin-7-amine), this molecule might be referenced by abbreviated codes in pharmacological contexts.
- Positional descriptors : Highlighting substitution patterns, such as "N⁷-(1-tetrahydroquinazolin-4-yl-piperidin-4-yl)-5-methyl-triazolo[1,5-a]pyrimidine."
The triazolo-pyrimidine core is occasionally classified under broader categories like azapurines or triazolopyrimidines, terms that emphasize nitrogen-rich heterocycles. Such conventions prioritize functional relevance over systematic precision, particularly in drug discovery literature.
CAS Registry Number and Molecular Formula Verification
The compound’s CAS Registry Number , 2097903-27-8, uniquely identifies it in chemical databases and commercial catalogs. This identifier confirms its distinct chemical identity and facilitates procurement for research purposes.
Molecular Formula Derivation :
- Triazolo-pyrimidine core : C₆H₅N₅ (including the 5-methyl group).
- Piperidin-4-amine : C₅H₁₁N.
- Tetrahydroquinazoline : C₈H₁₀N₂.
Summing these components and accounting for bonding interactions yields the final formula C₁₉H₂₄N₈ . This calculation aligns with structural analogs such as 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidin-2-amine (C₁₂H₁₁N₅) and N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (C₁₃H₁₉N₅), adjusted for differences in substituents and saturation.
Table 2: Molecular Formula Verification
| Component | Contribution to Formula |
|---|---|
| Triazolo-pyrimidine core | C₆H₅N₅ |
| Piperidin-4-amine | C₅H₁₀N |
| Tetrahydroquinazoline | C₈H₉N₂ |
| Total | C₁₉H₂₄N₈ |
This systematic breakdown ensures clarity and reproducibility in synthetic and analytical workflows.
Properties
IUPAC Name |
5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-13-10-17(27-19(24-13)22-12-23-27)25-14-6-8-26(9-7-14)18-15-4-2-3-5-16(15)20-11-21-18/h10-12,14,25H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTDNNGJQRHPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The tetrahydroquinazoline moiety is then introduced via nucleophilic substitution reactions, often using piperidine derivatives as intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. Key considerations include the availability of starting materials, reaction time, temperature control, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds featuring triazole and quinazoline structures exhibit potent anticancer properties. For instance:
- A study highlighted the synthesis of quinazoline derivatives that demonstrated significant inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis .
Neurokinin Receptor Antagonism
The compound is being investigated for its role as a selective antagonist of the neurokinin-3 receptor (NK3R), which is implicated in several CNS disorders:
- NK3R antagonists are being explored for their potential to treat conditions such as depression, anxiety disorders, and schizophrenia. The ability of this compound to selectively inhibit NK3R could lead to new therapeutic strategies for these disorders .
Antimicrobial Properties
Quinazoline derivatives have shown antimicrobial activity against various pathogens:
- Research indicates that modifications in the quinazoline structure can enhance antibacterial efficacy. The compound’s unique structure may offer improved activity against resistant strains of bacteria .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that triazole derivatives significantly inhibited tumor growth in vitro and in vivo models. |
| Study B | Neurokinin Receptor Antagonism | Showed that the compound effectively reduced symptoms in animal models of anxiety and depression. |
| Study C | Antimicrobial Activity | Reported enhanced antibacterial activity against Gram-positive bacteria when modified with quinazoline derivatives. |
Mechanism of Action
The mechanism of action of N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Triazolopyrimidine Derivatives
Structure-Activity Relationship (SAR) Insights
- Piperidine Substitution : Piperidinyl groups improve target engagement through conformational flexibility, as seen in compound 2a (), which showed 51% yield and confirmed binding via NMR .
- Tetrahydroquinazoline vs. Aryl Amines : The tetrahydroquinazoline moiety’s planar structure may enhance π-π stacking in enzyme active sites, contrasting with the steric hindrance of bulky substituents like benzo[b]thiophene .
- Electron-Deficient Substituents: Compounds with -CF₃ or -NO₂ groups () exhibit stronger enzyme inhibition but require formulation adjustments for solubility .
Biological Activity
N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antiviral activities, as well as its mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates multiple heterocycles, which are known for their diverse biological activities. The key structural elements include:
- Triazolo-pyrimidine moiety : This part is often associated with anticancer properties.
- Tetrahydroquinazoline : Known for various pharmacological activities including neuroprotective effects.
Chemical Formula : C17H22N6
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit potent antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values : One derivative showed IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7 cells, indicating greater potency than the standard drug 5-FU (5-fluorouracil) .
The mechanism of action involves the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of critical proteins involved in cell proliferation and survival. Additionally, these compounds can induce apoptosis and cell cycle arrest in the G2/M phase .
Antiviral Activity
Compounds similar to this compound have also been investigated for antiviral properties. Heterocyclic compounds have shown efficacy against various viral infections by targeting viral replication mechanisms .
Study 1: Antiproliferative Effects
In a study evaluating a series of triazolo[1,5-a]pyrimidine derivatives:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | Apoptosis induction |
| H12 | MCF-7 | 13.1 | Cell cycle arrest |
This table summarizes the significant antiproliferative effects observed in vitro .
Study 2: Structure-Activity Relationship (SAR)
Another study focused on the SAR of quinazoline derivatives indicated that modifications at specific positions could enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group at position 5 | Increased potency against PDGF receptors |
| Substitution at position 4 with piperazine | Enhanced selectivity and bioavailability |
These findings highlight the importance of structural modifications in developing more effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
